

An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromo-PEG2-alcohol

Cat. No.: B1667886

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-alcohol, systematically named 2-(2-bromoethoxy)ethanol, is a heterobifunctional molecule widely utilized as a linker in the fields of drug delivery and proteomics. Its structure incorporates a short polyethylene glycol (PEG) spacer, a reactive terminal bromide, and a versatile hydroxyl group. This unique combination of features makes it an invaluable tool for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ligase ligand.

The hydrophilic di(ethylene glycol) backbone enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, a crucial property for biological applications. The terminal bromide acts as an excellent leaving group in nucleophilic substitution reactions, allowing for facile conjugation to various nucleophiles, particularly thiols. Concurrently, the primary hydroxyl group provides a reactive site for a wide range of chemical modifications, enabling the attachment of payloads, targeting moieties, or other functional groups. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of **Bromo-PEG2-alcohol**.

Chemical and Physical Properties

Bromo-PEG2-alcohol is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |
|-------------------|------------------------------------------------|--------------|
| Chemical Name | 2-(2-bromoethoxy)ethanol | |
| Synonyms | Bromo-PEG2-alcohol, Br-PEG2-OH | |
| CAS Number | 57641-66-4 | |
| Molecular Formula | C ₄ H ₉ BrO ₂ | |
| Molecular Weight | 169.02 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 228.9 ± 15.0 °C (Predicted) | |
| Density | 1.514 ± 0.06 g/cm ³ (Predicted) | |
| pKa | 14.32 ± 0.10 (Predicted) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |

Spectroscopic Data

While specific spectra for **Bromo-PEG2-alcohol** are not publicly available in research literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and similar molecules.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **Bromo-PEG2-alcohol** is expected to show four distinct signals corresponding to the four different chemical environments of the protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|-----------------------------------------|
| ~ 3.80 | Triplet | 2H | -O-CH ₂ -CH ₂ -Br |
| ~ 3.70 | Triplet | 2H | -O-CH ₂ -CH ₂ -Br |
| ~ 3.65 | Triplet | 2H | HO-CH ₂ -CH ₂ -O- |
| ~ 3.55 | Triplet | 2H | HO-CH ₂ -CH ₂ -O- |
| ~ 2.50 (broad) | Singlet | 1H | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display four signals for the four unique carbon environments.

| Chemical Shift (ppm) | Assignment |
|----------------------|-----------------------------------------|
| ~ 72 | -O-CH ₂ -CH ₂ -Br |
| ~ 70 | HO-CH ₂ -CH ₂ -O- |
| ~ 61 | HO-CH ₂ -CH ₂ -O- |
| ~ 30 | -O-CH ₂ -CH ₂ -Br |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **Bromo-PEG2-alcohol** will be characterized by the vibrational frequencies of its functional groups.

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|------------------|
| 3550-3200 (broad) | O-H stretch | Alcohol |
| 3000-2850 | C-H stretch | Alkane |
| 1150-1085 | C-O stretch | Ether |
| 1075-1000 | C-O stretch | Primary Alcohol |
| 690-515 | C-Br stretch | Alkyl Bromide |

Mass Spectrometry (MS)

In mass spectrometry, **Bromo-PEG2-alcohol** is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the cleavage of the C-O and C-C bonds of the ethylene glycol units.

Reactivity and Chemical Transformations

The bifunctional nature of **Bromo-PEG2-alcohol** allows for a variety of chemical transformations at either the bromide or the hydroxyl terminus.

Reactions at the Bromide Terminus

The carbon-bromine bond is susceptible to nucleophilic attack, making it a valuable site for conjugation. This reaction typically proceeds via an SN2 mechanism.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667886#what-are-the-chemical-properties-of-bromo-peg2-alcohol>]

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